molecular formula C24H20N4O5 B10869563 (4Z)-5-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)amino]methylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)amino]methylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10869563
M. Wt: 444.4 g/mol
InChI Key: BNUTYFKCSMILAR-UHFFFAOYSA-N
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Description

4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-(4-METHOXYPHENYL)-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes methoxy, nitro, and pyrazolone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-(4-METHOXYPHENYL)-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 4-methoxyaniline with appropriate aldehydes and ketones under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as acids or bases can enhance the reaction rate and yield. The final product is then isolated and purified using techniques like distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-(4-METHOXYPHENYL)-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-(4-METHOXYPHENYL)-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-(4-METHOXYPHENYL)-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)iminomethyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C24H20N4O5/c1-32-20-11-3-16(4-12-20)23-22(15-25-17-5-13-21(33-2)14-6-17)24(29)27(26-23)18-7-9-19(10-8-18)28(30)31/h3-15,26H,1-2H3

InChI Key

BNUTYFKCSMILAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])C=NC4=CC=C(C=C4)OC

Origin of Product

United States

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